molecular formula C10H12ClN3O4 B12102862 tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate

Cat. No.: B12102862
M. Wt: 273.67 g/mol
InChI Key: YWRMJMAALRHWQY-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate (CAS 1147503-86-3) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel neuroprotective agents. This aromatic carbamate scaffold is derived from the clinically available drug flupirtine and serves as a key precursor for the synthesis of compounds that protect human neurons from apoptosis . Research indicates that derivatives of this scaffold can rescue up to 80% of human induced pluripotent stem cell (iPSC)-derived neurons from etoposide-induced cell death at concentrations as low as 100 nM . The primary mechanism of action for these neuroprotective aromatic carbamates is distinct from the parent molecule and involves modulating apoptotic pathways by increasing the Bcl-2/Bax ratio to an anti-apoptotic state, as well as activating cellular autophagy through the induction of beclin 1 . With a molecular formula of C10H12ClN3O4 and a molecular weight of 273.67 g/mol, this compound is characterized by its high purity and reliable consistency . It is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H12ClN3O4

Molecular Weight

273.67 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15)

InChI Key

YWRMJMAALRHWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

ParameterValue/DescriptionSource
Reagents HNO₃ (nitric acid), H₂SO₄ (sulfuric acid)
Temperature 0–5°C (controlled nitration)
Reaction Time 30 minutes to 1 hour
Product 2-Amino-4-chloro-3-nitropyridine

Mechanistic Insight

Nitration occurs at the 3-position due to the electron-withdrawing effect of the chloro group, which deactivates the ring and directs nitration to the meta position. The reaction is quenched by dilution with ice water to prevent over-nitration.

Boc Protection of the Amino Group

The amine in 2-amino-4-chloro-3-nitropyridine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Reaction Conditions

ParameterValue/DescriptionSource
Reagents Di-tert-butyl dicarbonate, DMAP
Solvent Tetrahydrofuran (THF) or CH₂Cl₂
Base Pyridine or 4-dimethylaminopyridine (DMAP)
Temperature 0°C to room temperature
Reaction Time 2–4 hours
Yield ~95% (typical for similar compounds)

Example Protocol

  • Substrate Preparation : 2-Amino-4-chloro-3-nitropyridine is dissolved in THF at 0°C.

  • Base Addition : DMAP is added to scavenge HCl, followed by di-tert-butyl dicarbonate.

  • Stirring : The mixture is warmed to room temperature and stirred for 2–4 hours.

  • Workup : The organic layer is extracted, dried (MgSO₄), and concentrated to yield the carbamate.

Alternative Synthetic Routes

Halogenation-Nitration Sequence

Some methods involve halogenation prior to nitration, though this is less common for this compound. For example:

  • Halogenation : 2-Aminopyridine is chlorinated to form 2-amino-4-chloropyridine.

  • Nitration : The chloro-substituted pyridine undergoes nitration as described above.

Direct Boc Protection of Nitro-Substituted Amines

In cases where the nitro group is introduced after Boc protection, the directing effects must be carefully managed. However, this approach is less favorable due to steric and electronic challenges.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR : Peaks at δ 1.47–1.53 (s, 9H, Boc), 7.73–7.77 (s, 1H), 8.93–9.13 (s, 1H).

  • Mass Spectrometry : Molecular ion at m/z 273.67 (C₁₀H₁₂ClN₃O₄).

Challenges and Optimization

  • Yield Variability : Nitration yields depend on temperature control; excess nitric acid reduces selectivity.

  • Boc Stability : The carbamate is stable under anhydrous conditions but hydrolyzes in acidic/basic media.

Comparative Table of Methods

MethodReagents/ConditionsYieldPuritySource
Nitration + Boc HNO₃/H₂SO₄ → Boc anhydride/DMAP/THF~75–85%>95%
Halogenation-Nitration Cl₂ → HNO₃/H₂SO₄ → Boc anhydride~70%Moderate

Chemical Reactions Analysis

Types of Reactions

    Reduction: tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The chloro group in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a base to facilitate the reaction.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-chloro-3-aminopyridin-2-yl carbamate.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitropyridin-2-amine and tert-butanol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative obtained from reduction reactions can be used to develop inhibitors for specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of drug candidates. Its structural features make it a suitable scaffold for designing molecules with desired pharmacological properties.

Industry

In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate are compared below with analogous carbamate derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Effects and Reactivity

tert-Butyl (4-Aminopyridin-2-yl)Carbamate (CAS 1266119-48-5)
  • Substituents: 4-amino (electron-donating) vs. 4-chloro-3-nitro (electron-withdrawing) in the target compound.
  • Reactivity: The amino group facilitates electrophilic aromatic substitution or coupling reactions, whereas the nitro group in the target compound promotes nucleophilic displacement at positions 4 or 3.
  • Applications : Used as an amine-protected intermediate for peptide synthesis .
tert-Butyl (6-Aminopyridin-2-yl)Methylcarbamate
  • Substituents: Methylcarbamate at position 2 and amino at position 5.
  • Reactivity: The amino group enables further functionalization (e.g., acylation), while the methylcarbamate offers steric hindrance.
tert-Butyl (4-Amino-3-Fluorophenyl)Carbamate (CAS 1402559-21-0)
  • Substituents: Fluorine (electron-withdrawing) and amino (electron-donating) on a phenyl ring.
  • Reactivity : Fluorine increases stability against metabolic degradation compared to chloro groups. The target compound’s nitro group offers reduction pathways (e.g., to amines), which are absent in fluorine-substituted analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound ~297.68 Not reported Not reported 4-Cl, 3-NO₂, 2-carbamate
tert-Butyl (4-Aminopyridin-2-yl)Carbamate 209.25 Not reported Not reported 4-NH₂, 2-carbamate
tert-Butyl (4-Amino-3-Fluorophenyl)Carbamate 226.25 280.5 ± 30.0 1.2 ± 0.1 4-NH₂, 3-F, 2-carbamate
tert-Butyl (6-Chloropyridin-2-yl)Carbamate (Intermediate) 242.69 Not reported Not reported 6-Cl, 2-carbamate

Key Observations :

  • The target compound’s higher molecular weight (~297.68 g/mol) compared to phenyl-based analogs (e.g., 226.25 g/mol) suggests differences in solubility and crystallinity.
  • Electron-withdrawing groups (nitro, chloro) reduce solubility in polar solvents relative to amino or methoxy analogs .

Q & A

Q. What are the key considerations for synthesizing tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate in a laboratory setting?

The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. A common approach includes:

  • Chlorination and nitration of pyridine derivatives under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration and POCl₃ for chlorination).
  • Carbamate formation via reaction with tert-butoxycarbonyl (Boc) protecting agents, often mediated by coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI . Critical parameters include:
  • Temperature control (e.g., 0–5°C for nitration to avoid over-oxidation).
  • Solvent selection (e.g., dichloromethane or acetonitrile for polar aprotic environments).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques are essential:

  • NMR spectroscopy :
  • ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and nitro groups at positions 4 and 3, respectively).
  • NOESY/HSQC resolves stereochemical ambiguities in pyridine derivatives .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • X-ray crystallography (if crystalline): Provides definitive bond lengths and angles, particularly for nitro and carbamate groups .

Q. What are the standard reaction conditions for modifying the nitro group in this compound?

The nitro group is highly reactive and can undergo:

  • Reduction to an amine using H₂/Pd-C or Zn/HCl, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Monitoring via TLC or HPLC is critical to track intermediate formation and side products .

Advanced Research Questions

Q. How can reaction selectivity be optimized during functionalization of the pyridine ring?

Competing reactivity (e.g., chloro vs. nitro groups) poses challenges. Strategies include:

  • Directed ortho-metalation : Use of Lewis acids (e.g., LDA) to direct substitution to specific positions .
  • Protecting group strategies : Temporary protection of the carbamate with acid-labile groups (e.g., Boc) to isolate nitro group reactivity .
  • Statistical Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and reagent stoichiometry to identify optimal conditions .

Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields (e.g., 40–80% in literature) may arise from:

  • Catalyst poisoning : Nitro groups can deactivate Pd catalysts; additives like CuI or ligand screening (XPhos vs. SPhos) improve efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., THF/H₂O) balance reactivity .
  • Substrate steric hindrance : Bulkier tert-butyl carbamate groups slow transmetallation steps; microwave-assisted synthesis can accelerate kinetics .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Predict binding affinity to targets (e.g., kinases or GPCRs) by modeling interactions between the nitro group and active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., nitro group’s electron-withdrawing effect) to prioritize synthetic targets .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., metabolic instability of the carbamate group) .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

The carbamate group is prone to hydrolysis:

  • pH-controlled storage : Store at neutral pH (6–8) in anhydrous solvents (e.g., THF) under inert gas .
  • Stabilizing additives : Include radical scavengers (BHT) or chelating agents (EDTA) to prevent degradation during long-term experiments .
  • Alternative protecting groups : Replace tert-butyl with more stable groups (e.g., Fmoc) for applications requiring harsh conditions .

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